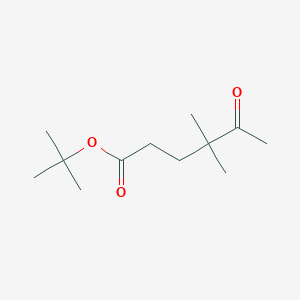![molecular formula C15H10N4O4 B12558175 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one CAS No. 181359-63-7](/img/structure/B12558175.png)
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl diazenyl group, and a dihydroindenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one can be achieved through a series of organic reactions. One efficient method involves the Cu-promoted C–H activation, nitroalkylation, and intramolecular cyclization tandem processes. This method utilizes 8-aminoquinoline-assisted coupling of benzamides with nitroalkanes, followed by C–H activation, nitroalkylation, and intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow microreactor systems may also be employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers.
Reduction: The nitrophenyl diazenyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxime ethers, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Wirkmechanismus
The mechanism of action of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl diazenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyimino-1-isoindolinones: These compounds share the hydroxyimino group and have similar reactivity.
Trifluoromethylated hydroxyimino tetrahydrobenzofuranones: These compounds also contain a hydroxyimino group and are used in similar applications
Uniqueness
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
181359-63-7 |
|---|---|
Molekularformel |
C15H10N4O4 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
3-hydroxyimino-2-[(3-nitrophenyl)diazenyl]inden-1-one |
InChI |
InChI=1S/C15H10N4O4/c20-15-12-7-2-1-6-11(12)13(18-21)14(15)17-16-9-4-3-5-10(8-9)19(22)23/h1-8,14,21H |
InChI-Schlüssel |
PESPDIAXJKNIBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO)C(C2=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



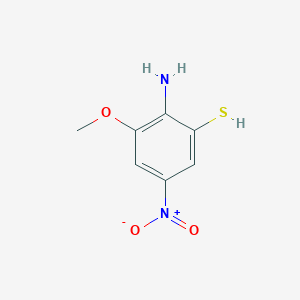
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
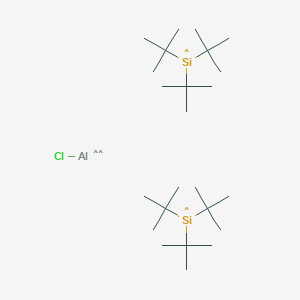
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

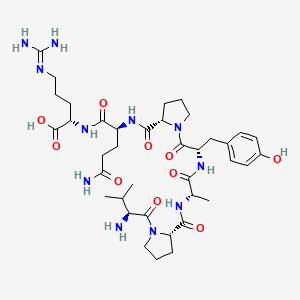
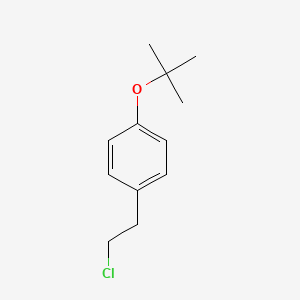
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
